molecular formula C24H25N3O3 B2659004 N1-(3,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 898416-45-0

N1-(3,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Cat. No. B2659004
CAS RN: 898416-45-0
M. Wt: 403.482
InChI Key: PIVWOBDQDVHULW-UHFFFAOYSA-N
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Description

N1-(3,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, also known as DIF-1, is a synthetic small molecule compound that has been studied for its potential applications in cancer treatment. DIF-1 was first identified as a compound that promotes fruiting body formation in the social amoeba Dictyostelium discoideum, and subsequent research has shown that it has anti-tumor properties in various cancer cell lines.

Scientific Research Applications

Chemical Synthesis and Catalytic Activities

N1-(3,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, due to its structural complexity, has not been directly studied in the literature. However, research on structurally related compounds provides insights into the potential applications of such molecules in synthetic and medicinal chemistry.

  • Synthetic Intermediates and Catalysis : Compounds with furan and indole units, like the one , are often used in organic synthesis due to their potential as intermediates in the synthesis of heterocyclic compounds. For example, studies have demonstrated the use of furan and indole derivatives in the synthesis of complex molecules through dearomative reactions, highlighting their utility in creating novel structures with potential pharmaceutical applications (Zhang et al., 2016). Moreover, N,N'-Bisoxalamides, which share a functional group similarity with the compound , have been shown to enhance the catalytic activity in Cu-catalyzed coupling reactions, indicating their importance in facilitating chemical transformations (Bhunia, Kumar, & Ma, 2017).

  • Biological Activities : Derivatives of indole and furan, similar in structure to N1-(3,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, have been explored for their potential biological activities. For instance, compounds with indole and furan moieties have been investigated for their anticancer properties, specifically as inhibitors of the epidemal growth factor receptor (EGFR), demonstrating significant cytotoxic activities against various cancer cell lines (Lan et al., 2017). This suggests that N1-(3,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide could potentially be explored for similar biological applications.

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(3,4-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-16-9-10-19(14-17(16)2)26-24(29)23(28)25-15-21(22-8-5-13-30-22)27-12-11-18-6-3-4-7-20(18)27/h3-10,13-14,21H,11-12,15H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVWOBDQDVHULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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